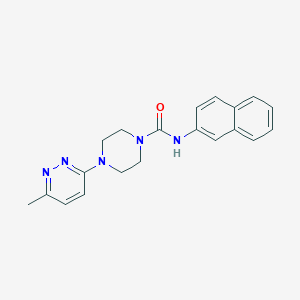
N-allyl-3-(1-naphthyl)propanamide
Übersicht
Beschreibung
N-allyl-3-(1-naphthyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(1-naphthyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that N-allyl-3-(1-naphthyl)propanamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In addition, this compound has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
In material science, N-allyl-3-(1-naphthyl)propanamide has been studied for its potential as a building block for the synthesis of functional materials. This compound has been used to synthesize various polymers and copolymers with unique properties, such as high thermal stability and optical activity.
Wirkmechanismus
The mechanism of action of N-allyl-3-(1-naphthyl)propanamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in the body, such as NF-κB and COX-2, which are involved in the inflammatory response. By inhibiting the activity of these proteins, N-allyl-3-(1-naphthyl)propanamide can reduce inflammation and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects
N-allyl-3-(1-naphthyl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In addition, N-allyl-3-(1-naphthyl)propanamide has been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-(1-naphthyl)propanamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize using a simple method, and it can be purified using column chromatography. In addition, N-allyl-3-(1-naphthyl)propanamide has been shown to have high purity and stability, which makes it suitable for various analytical techniques.
However, there are also some limitations associated with the use of N-allyl-3-(1-naphthyl)propanamide in laboratory experiments. For example, this compound has a low solubility in water, which can limit its use in aqueous solutions. In addition, N-allyl-3-(1-naphthyl)propanamide has a relatively short half-life, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-3-(1-naphthyl)propanamide. One potential direction is the further exploration of its anti-inflammatory properties. Studies could focus on the mechanism of action of this compound and its potential as a therapeutic agent for various inflammatory diseases.
Another potential direction is the study of N-allyl-3-(1-naphthyl)propanamide as a building block for the synthesis of functional materials. Researchers could explore the properties of various polymers and copolymers synthesized using this compound and their potential applications in various fields.
Finally, the study of N-allyl-3-(1-naphthyl)propanamide as an anti-cancer agent could also be a promising direction for future research. Studies could focus on the mechanism of action of this compound and its potential as a therapeutic agent for various types of cancer.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-12-17-16(18)11-10-14-8-5-7-13-6-3-4-9-15(13)14/h2-9H,1,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJPPANQPNVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4461703.png)
![N-(2-methylbenzyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461707.png)
![N-(4-methoxyphenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4461721.png)
![5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4461722.png)
![N-(2,5-dimethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4461724.png)
![3-(4-fluorophenyl)-7-(2-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4461740.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461745.png)
![4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4461751.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-piperidinecarboxylic acid](/img/structure/B4461768.png)
![N-(3-chlorophenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461773.png)

![4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4461788.png)
![N-(3-ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461794.png)